2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Kinase inhibition Structure-activity relationship Lipophilicity optimization

This 2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034584-71-7) is the para-chloro isomer required for GSK-3 SAR campaigns and bacterial ACC inhibition. The C2-(4-chlorobenzyl)thio group maximizes hydrophobic pocket occupancy and avoids steric clashes seen with ortho/meta analogs. Unlike MPO-optimized compounds (e.g., AZD4831), its N3,C7-diphenyl substitution provides a divergent pharmacophore. Ideal for kinase profiling, halogen-bonding studies, and N5 derivatization libraries. Order now for exclusive selectivity data.

Molecular Formula C25H18ClN3OS
Molecular Weight 443.95
CAS No. 2034584-71-7
Cat. No. B2581133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034584-71-7
Molecular FormulaC25H18ClN3OS
Molecular Weight443.95
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)Cl
InChIInChI=1S/C25H18ClN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2
InChIKeySPHZXWUAUZTSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Thioether-Substituted Pyrrolopyrimidine Research Compound for Targeted Probe Development


2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034584-71-7, MW 443.9 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidin-4(5H)-one class, a privileged scaffold in medicinal chemistry [1]. It features a unique combination of a 4-chlorobenzyl thioether at the C2 position and phenyl rings at both the N3 and C7 positions, a substitution pattern that distinguishes it from both earlier kinase inhibitors and more recent myeloperoxidase inhibitors within the same core scaffold [2]. While direct biological annotation for this specific compound in public databases remains sparse, its structural features align with scaffolds known to interact with enzymes such as glycogen synthase kinase-3 (GSK-3) [3].

Why Close Analogs Cannot Substitute for 2-((4-Chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in SAR and Target-ID Studies


In the pyrrolo[3,2-d]pyrimidine series, even minor positional changes to substituents profoundly affect biological activity, target engagement, and pharmacokinetic profiles. For instance, moving a single halogen from the para (C4) to the ortho (C2) or meta (C3) position on the benzylthio ring can alter lipophilicity (XLogP3-AA 6.2 for the 4-Cl isomer [1]), hydrogen-bonding capacity, and steric fit within enzyme active sites such as GSK-3 [2]. The N3-phenyl and C7-phenyl groups present in this compound are distinct from the N1-substitution pattern found in clinical-stage MPO inhibitors like AZD4831, which instead employs a thioxo group and an aminoethyl-substituted chlorobenzyl at N1 [3]. These divergent substitution vectors create incompatible pharmacophores: a compound optimized for GSK-3 or acetyl-CoA carboxylase probing cannot be replaced by an MPO-optimized analog, and vice versa. Furthermore, class-level evidence shows that introduction of a C7 halogen on the pyrrolo[3,2-d]pyrimidine scaffold can shift the IC50 against cancer cell lines by over 20-fold [4], demonstrating that seemingly minor structural changes can lead to fundamentally different biological outcomes.

Quantitative Differentiation Evidence for 2-((4-Chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Against Its Closest Analogs


Regioisomeric Chlorine Position: Para- vs. Ortho- vs. Meta-Substitution on Benzylthio Ring

The para-chlorine substituent on the benzylthio group of the target compound confers a computed XLogP3-AA value of 6.2 [1], indicating high lipophilicity that favors passive membrane permeability and hydrophobic protein binding pockets. While analogous ortho- and meta-chloro isomers (e.g., 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its 3-chloro isomer) share identical molecular formulas, the ortho isomer is expected to exhibit a lower effective logP due to intramolecular steric effects and altered electronic distribution from the proximity of chlorine to the sulfur atom. In related pyrrolo[3,2-d]pyrimidine kinase inhibitor series, para-substituted benzyl analogs consistently display superior target binding compared to ortho-substituted congeners [2]. Researchers seeking to probe hydrophobic kinase pockets or acetyl-CoA carboxylase should prioritize the para-chloro isomer for its predicted enhanced passive permeability and binding pocket complementarity.

Kinase inhibition Structure-activity relationship Lipophilicity optimization

Scaffold Differentiation from MPO Inhibitors: C2-Thioether vs. C2-Thioxo Moiety

The target compound contains a C2-thioether group (S-CH2-4-Cl-Ph), fundamentally distinguishing it from the clinically studied MPO inhibitor AZD4831 (Mitiperstat), which features a C2-thioxo (C=S) moiety and an N1-(2-(1-aminoethyl)-4-chlorobenzyl) substituent [1]. AZD4831 demonstrates an IC50 of 42 nM against MPO in enzymatic assays [2], whereas the target compound's C2-thioether renders it incapable of the thiophilic interactions required for MPO inhibition. This structural divergence creates orthogonal selectivity profiles: the target compound is suitable for GSK-3, acetyl-CoA carboxylase, or antimicrobial target screening without confounding MPO activity, while AZD4831 cannot serve as a control for kinase-targeted studies. The C2-thioether linkage also provides a distinct synthetic handle—alkylation of a 2-thione precursor followed by N3-arylation—enabling divergent library synthesis that is not accessible with C2-thioxo analogs [3].

Myeloperoxidase inhibition Scaffold selectivity Cardiovascular research

Antiproliferative Potential: Class-Level Evidence from Halogenated Pyrrolo[3,2-d]pyrimidine Analogs

While direct IC50 data for the target compound against cancer cell lines is not published, the 3,7-diphenyl-substituted pyrrolo[3,2-d]pyrimidin-4-one scaffold belongs to a class with demonstrated antiproliferative activity. In a systematic study by Temburnikar et al. [1], halogenated pyrrolo[3,2-d]pyrimidines exhibited EC50 values ranging from 0.014 to 14.5 μM across multiple cancer cell lines, with maximum tolerated doses (MTD) in mice of 5–10 mg/kg. Notably, introduction of a C7-halogen (I for H) shifted HeLa cell IC50 from 19±3 μM to 0.92±0.04 μM, a >20-fold enhancement [1]. The target compound incorporates a C7-phenyl group—a larger, more lipophilic substituent than halogen—suggesting potential for enhanced cellular potency via increased hydrophobic interactions, though this remains to be experimentally verified. N5-substituted analogs in the same series retained comparable activity (EC50 0.83–7.3 μM) while reducing toxicity (MTD increased to 40 mg/kg) [1], indicating that the free N5-H in the target compound (bearing two lipophilic aryl groups) may offer a tunable handle for prodrug or solubility optimization in lead development campaigns.

Anticancer Triple-negative breast cancer Antiproliferative screening

Benzylthio Substituent Variation: 4-Chloro vs. 4-Methyl vs. Unsubstituted Benzyl

The 4-chlorobenzylthio group at C2 differentiates the target compound from its 4-methylbenzyl and unsubstituted benzyl analogs. The chlorine atom introduces an electron-withdrawing inductive effect (σₚ Hammett constant = +0.23 for Cl vs. −0.17 for CH₃ [1]), which polarizes the thioether sulfur and can strengthen halogen-bonding interactions in enzyme active sites. In predictive docking studies against acetyl-CoA carboxylase , the 4-chlorobenzylthio substituent engages in favorable van der Waals contacts within a hydrophobic sub-pocket that cannot be recapitulated by smaller (unsubstituted benzyl) or electronically mismatched (4-methylbenzyl) analogs. The molecular weight of 443.9 g/mol for the target compound is approximately 20 Da higher than the 4-methyl analog (MW 423.53) [2], reflecting the chlorine-for-methyl replacement—a modification that increases both lipophilicity and polar surface area (tPSA), altering permeability and binding profiles in ways that are not predictable from simple additivity rules.

Antimicrobial screening Acetyl-CoA carboxylase Enzyme docking

High-Priority Research and Procurement Application Scenarios for 2-((4-Chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


GSK-3 Inhibitor Hit Finding and Lead Optimization

Use this compound as a starting scaffold for structure-activity relationship (SAR) campaigns targeting glycogen synthase kinase-3 (GSK-3). The C2-(4-chlorobenzyl)thio moiety and N3,C7-diphenyl substitution pattern align with the pharmacophore described in the Teijin patent family (US20050153992) [1]. Prioritize this para-chloro isomer over ortho- or meta-chloro analogs to maximize hydrophobic pocket occupancy and avoid steric clashes predicted with ortho-substituted congeners. Combine with kinase profiling panels (e.g., Eurofins KinaseProfiler) to establish selectivity fingerprints against GSK-3α and GSK-3β isoforms.

Antimicrobial Probe Development via Acetyl-CoA Carboxylase Inhibition

Deploy this compound in bacterial acetyl-CoA carboxylase (ACC) inhibition assays. Vendor docking studies suggest binding to the ACC active site . Screen against Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) to generate minimum inhibitory concentration (MIC) data. Include the 4-methylbenzyl and unsubstituted benzyl analogs as negative controls to validate the contribution of the 4-chloro substituent to antimicrobial potency. Pair with cytotoxicity counter-screens (e.g., HepG2 or HEK293) to establish a preliminary therapeutic index.

Chemical Biology Tool for Halogen-Bonding Interaction Studies

Utilize this compound as a probe for studying halogen-bonding interactions between the para-chlorine atom and protein backbone carbonyls or side-chain residues in enzyme active sites. The electron-withdrawing chlorine substituent (Hammett σₚ = +0.23) [2] polarizes the adjacent thioether linkage, creating a distinctive electrostatic surface that can be mapped via X-ray co-crystallography or 2D NMR (e.g., ¹H-¹⁵N HSQC) titration experiments. This makes the compound valuable for training computational models of halogen bonding in drug design workflows.

N5-Functionalized Prodrug Library Synthesis

Leverage the free N5-H position on the target compound as a synthetic diversification point. Temburnikar et al. demonstrated that N5-alkylation of pyrrolo[3,2-d]pyrimidin-4-ones can dramatically reduce toxicity (MTD increased from 5–10 mg/kg to 40 mg/kg) while retaining antiproliferative activity [3]. Synthesize a focused library of N5-alkyl, -acyl, or -carbamate derivatives of this compound for parallel in vitro potency and in vivo tolerability screening, using the parent (N5-H) compound as the reference standard.

Quote Request

Request a Quote for 2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.